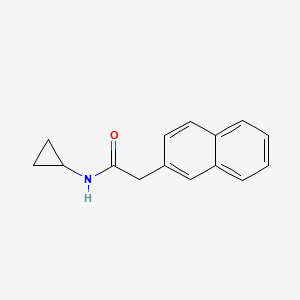
N-cyclopropyl-2-(2-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(2-naphthyl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered in 2005 by a team of researchers from the University of British Columbia and has since been studied extensively for its potential therapeutic applications.
Mécanisme D'action
N-cyclopropyl-2-(2-naphthyl)acetamide works by selectively inhibiting RNA polymerase I transcription. This leads to a reduction in ribosome biogenesis, which is necessary for the growth and survival of cancer cells. Inhibition of RNA polymerase I transcription also leads to the activation of the p53 tumor suppressor pathway, which further contributes to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. This compound has also been shown to have an effect on DNA damage response pathways, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-2-(2-naphthyl)acetamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. It has also been shown to be effective in preclinical models of multiple myeloma, lymphoma, and acute myeloid leukemia. One limitation of this compound is its limited solubility, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some cases.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-2-(2-naphthyl)acetamide. One area of interest is combination therapy, where this compound is used in combination with other cancer treatments to enhance its effectiveness. Another area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Finally, there is interest in exploring the use of this compound in other types of cancer, such as breast cancer and lung cancer.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-2-(2-naphthyl)acetamide involves several steps, starting with the reaction of 2-naphthylacetic acid with thionyl chloride to form the acid chloride. This is then reacted with cyclopropylamine to form the amide. The final step involves the reaction of the amide with trifluoroacetic anhydride to form this compound.
Applications De Recherche Scientifique
N-cyclopropyl-2-(2-naphthyl)acetamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This leads to a reduction in ribosome biogenesis and ultimately, cell death. This compound has been shown to be effective in preclinical models of multiple myeloma, lymphoma, and acute myeloid leukemia.
Propriétés
IUPAC Name |
N-cyclopropyl-2-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15(16-14-7-8-14)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9,14H,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOMXRUMBVADGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

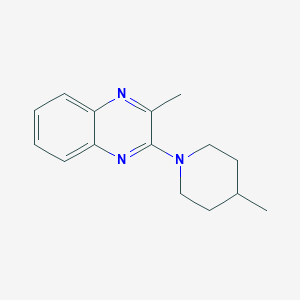
![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)

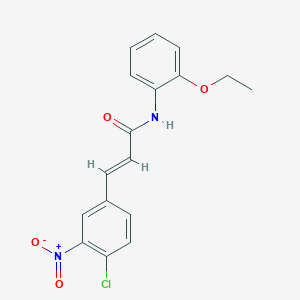
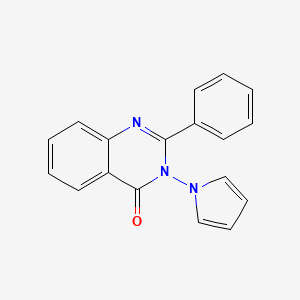
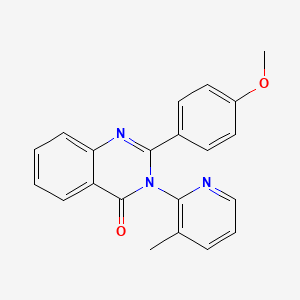
![N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)